molecular formula C21H12I2N2 B5227367 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole

Cat. No. B5227367
M. Wt: 546.1 g/mol
InChI Key: ILAAXJPQWAHCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole, also known as DPPI, is a synthetic compound that has been of interest in scientific research due to its potential as a therapeutic agent. DPPI belongs to the class of phenanthroimidazole derivatives that have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole is not fully understood. However, studies have shown that it exerts its therapeutic effects through various pathways. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to inhibit viral replication by interfering with viral RNA synthesis. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune system. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various disease models. However, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which limits its potential use in certain disease models.

Future Directions

There are several future directions for 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and specific therapeutic agents. Additionally, future research could focus on improving the safety and efficacy of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole through modifications to its chemical structure.

Synthesis Methods

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be synthesized through a two-step process. The first step involves the condensation of 2-phenyl-1H-phenanthro[9,10-d]imidazole-5-carbaldehyde with iodine in the presence of acetic acid. The resulting product is then refluxed with iodine and hydrochloric acid to yield 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole. The purity of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12I2N2/c22-13-6-8-15-16-9-7-14(23)11-18(16)20-19(17(15)10-13)24-21(25-20)12-4-2-1-3-5-12/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAAXJPQWAHCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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